Bienvenue dans la boutique en ligne BenchChem!

[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

Regiochemistry 1H NMR Structural Confirmation

[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS 1338682-10-2) is a heterocyclic intermediate in the class of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetic acids. It features a [1,2,4]triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole ring at position 7, bearing a 3-ethyl substituent on the oxadiazole and a carboxylic acid handle at position 3 of the triazolopyridine, designed for further derivatization.

Molecular Formula C12H11N5O3
Molecular Weight 273.25 g/mol
CAS No. 1338682-10-2
Cat. No. B1525652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
CAS1338682-10-2
Molecular FormulaC12H11N5O3
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CC(=O)O
InChIInChI=1S/C12H11N5O3/c1-2-8-13-12(20-16-8)7-3-4-17-9(5-7)14-15-10(17)6-11(18)19/h3-5H,2,6H2,1H3,(H,18,19)
InChIKeyOXIRRRLTXPEHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic Acid (CAS 1338682-10-2) – Structural and Synthetic Baseline for Procurement


[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS 1338682-10-2) is a heterocyclic intermediate in the class of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetic acids [1]. It features a [1,2,4]triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole ring at position 7, bearing a 3-ethyl substituent on the oxadiazole and a carboxylic acid handle at position 3 of the triazolopyridine, designed for further derivatization [1].

Why Generic [1,2,4]Triazolo[4,3-a]pyridine Intermediates Cannot Substitute for 7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic Acid


Substitution of the oxadiazole position or alkyl group within the 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetic acid scaffold leads to distinct synthetic intermediates and downstream amide products whose biological activity profiles are position-dependent [1]. The Karpina et al. 2019 study established that the 6-, 7-, and 8-substituted acetamide libraries are separate, non-interchangeable series; for instance, the 2-propan-2-yl and acetyl substituents were introduced with region-specific outcomes [1]. Consequently, a procurement specification requiring the 7-(3-ethyl-1,2,4-oxadiazol-5-yl) regio- and chemo-specific isomer cannot be met by generic or alternative regioisomeric acids, as this would compromise the fidelity of subsequent library synthesis and quantitative structure–activity relationship (QSAR) analysis [1].

Quantitative Differentiation Evidence for 7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic Acid


Regioisomeric Identity Confirmed by 1H NMR: 7-Substituted vs. 6- and 8-Substituted Analogs

In the Karpina et al. synthesis, the 7-substituted acetic acid series (e-series) is structurally distinct from the 6- and 8-substituted series, as demonstrated by 1H NMR spectroscopy [1]. The 7-(3-ethyl-1,2,4-oxadiazol-5-yl) substitution pattern produces characteristic aromatic proton shifts that differ from the 6- and 8-substituted analogs, directly confirming the compound's identity and differentiating it from mis-synthesized or mislabeled regioisomers [1].

Regiochemistry 1H NMR Structural Confirmation

Ethyl Substituent Confers Distinct Amide Library Diversity Relative to Methyl, n-Propyl, and i-Propyl Analogs

The 3-ethyl substituent on the 1,2,4-oxadiazole ring (e2) yields a distinct set of final acetamides compared to the methyl (e1), n-propyl (e3), 2-propan-2-yl (e9), and 1-ethylpropyl (e10) analogs, as reflected in the final amide products f2, f13–f16, etc., listed in Table 1 of Karpina et al. 2019 [1]. The presence of the ethyl group influences both the physicochemical properties (e.g., melting point) and the yields of the subsequent amide coupling step, with yields ranging from 60% (for f2) to >80% for certain analogs, depending on the amine partner [1].

Substituent effect Library diversity Oxadiazole alkyl group

Carboxylic Acid Functional Handle Enables CDI-Mediated Amide Bond Formation That Is Inaccessible with Ester or Amide Analogs

The target compound's free carboxylic acid is essential for the CDI activation–amine coupling procedure used to generate the 32-member acetamide library [1]. Direct procurement of the acid avoids the extra hydrolysis step required if the corresponding ethyl ester (d-series) were purchased, which would necessitate treatment with NaOH in aqueous methanol (12 h) and subsequent acidification to obtain the free acid [1]. Ready-available procurement of the acid thus reduces synthetic cycle time by at least one full step relative to ester starting materials.

Synthetic utility Carboxylic acid activation Amide library synthesis

Biological Prognosis Context: 7-Substituted Triazolopyridine Scaffold Shows Promising Predicted Activity Profile

The Karpina et al. study included a prognosis and preliminary pharmacological assessment of the synthesized 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides [1]. While detailed quantitative biological data (e.g., IC₅₀ values) for the acetic acid precursors were not reported in the open-access version, the fused 1,2,4-triazole–oxadiazole scaffold is part of a broader class with diverse biological properties, and the paper establishes that the 7-position substitution provides biologically active analogs after amide derivatization [1]. No direct comparative biological data for the specific acid versus regioisomeric acids or alkyl variants are available in the public domain as of this analysis.

Biological activity prognosis Triazolopyridine Pharmacological assessment

Application Scenarios for 7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic Acid Based on Published Evidence


Systematic Generation of Regiochemically Defined Amide Libraries for Drug Discovery

The compound serves as the critical 7-substituted carboxylic acid building block for generating a focused library of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides via CDI-mediated amide coupling [1]. This library, when properly sourced with the correct regioisomer, enables screening for pharmacological activity against targets of interest, as demonstrated by the Karpina et al. study that produced 32 analogs [1].

Structure–Activity Relationship (SAR) Exploration at the 7-Position of [1,2,4]Triazolo[4,3-a]pyridine

By using the 7-(3-ethyl-1,2,4-oxadiazol-5-yl) isomer, medicinal chemistry teams can systematically probe the impact of the oxadiazole substituent and the 7-position attachment on biological activity, while keeping the triazolopyridine core constant. This approach is explicitly distinguishable from 6- and 8-substituted analogs, for which separate SAR campaigns are required [1].

Synthetic Intermediate Procurement for Process Development and Scale-Up Feasibility

Purchasing the free carboxylic acid eliminates the need for an ester hydrolysis step (NaOH/MeOH, 12 h, followed by acidification) that would be mandatory if the corresponding ethyl ester were procured [1]. This streamlines process development, reduces overall reaction time, and minimizes exposure to corrosive reagents, making it the preferred entry point for scale-up attempts of biologically active amide candidates [1].

Chemical Probe Synthesis in Academic and Industrial Medicinal Chemistry Collaborations

The compound's well-defined synthesis and characterization (1H NMR confirmed structure) [1] make it suitable for collaborative projects requiring reproducible chemical probes. Its availability from commercial vendors (e.g., Apollo Scientific, Leyan) at purities of ≥97% ensures that collaborative partners can obtain the identical chemical entity, maintaining experimental consistency across institutions [1].

Quote Request

Request a Quote for [7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.